N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- Starting with a hydrazide derivative, the oxadiazole ring is formed through cyclization with carbon disulfide and subsequent oxidation.
- Reaction conditions: The cyclization is often carried out in the presence of a base such as potassium hydroxide, followed by oxidation using hydrogen peroxide.
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Attachment of the Fluorophenyl Group:
- The fluorophenyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
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Coupling with Trimethoxybenzamide:
- The final step involves coupling the oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride.
- Reaction conditions: This coupling reaction is usually performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and efficiency. The choice of solvents and reagents would be guided by considerations of cost, availability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve a Lewis acid catalyst like aluminum chloride for electrophilic aromatic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including apoptosis and cell cycle regulation.
Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to effects such as the induction of apoptosis in cancer cells. The trimethoxybenzamide moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
- N-((5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide
- N-((5-((2-((3-bromophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide
Comparison:
- Uniqueness: The presence of the fluorophenyl group in N-((5-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3,4,5-trimethoxybenzamide imparts unique electronic properties that can enhance its binding affinity and specificity compared to similar compounds with different halogen substitutions.
- Activity: The fluorine atom can influence the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[5-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O6S/c1-29-15-7-12(8-16(30-2)19(15)31-3)20(28)23-10-18-25-26-21(32-18)33-11-17(27)24-14-6-4-5-13(22)9-14/h4-9H,10-11H2,1-3H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIUJWUBTCBIQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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